2-Ethoxy-2-oxoethoxy Digoxigenin
Beschreibung
Eigenschaften
Molekularformel |
C27H40O7 |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
ethyl 2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetate |
InChI |
InChI=1S/C27H40O7/c1-4-32-24(30)15-33-18-7-9-25(2)17(12-18)5-6-20-21(25)13-22(28)26(3)19(8-10-27(20,26)31)16-11-23(29)34-14-16/h11,17-22,28,31H,4-10,12-15H2,1-3H3/t17-,18+,19-,20-,21+,22-,25+,26+,27+/m1/s1 |
InChI-Schlüssel |
HHBPTZGPRNKMSQ-SKNCZILFSA-N |
Isomerische SMILES |
CCOC(=O)CO[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)C |
Kanonische SMILES |
CCOC(=O)COC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)C |
Herkunft des Produkts |
United States |
Chemical Synthesis and Structural Characterization of 2 Ethoxy 2 Oxoethoxy Digoxigenin
Synthetic Pathways for the Derivatization of Digoxigenin (B1670575) Precursors
The derivatization of digoxigenin typically involves the modification of its hydroxyl groups. Digoxigenin possesses three hydroxyl groups at positions 3, 12, and 14 of its steroid nucleus. wikipedia.org The hydroxyl group at the 3-position is generally the most reactive and, therefore, the most common site for derivatization to avoid interference with the antibody recognition sites. google.com
A common strategy for creating digoxigenin derivatives is to introduce a linker arm at the 3-hydroxyl position. This is often achieved by first protecting the more reactive hydroxyl groups, if necessary, and then reacting the free hydroxyl group with a bifunctional reagent. For instance, Digoxigenin-3-O-methylcarbonyl-ε-aminocaproic acid-N-hydroxysuccinimide ester is a widely used derivative where a linker is attached to the 3-position, which can then react with amino groups of proteins or modified oligonucleotides. sigmaaldrich.com
Esterification Methodologies for the Introduction of the 2-Ethoxy-2-oxoethoxy Moiety
The introduction of the 2-Ethoxy-2-oxoethoxy moiety onto the digoxigenin scaffold is achieved through an esterification reaction. This involves the reaction of a digoxigenin precursor, typically with a free hydroxyl group at the 3-position, with a suitable derivative of ethyl 2-oxoacetate.
One plausible method involves the use of ethyl diazoacetate in the presence of a suitable catalyst. For example, the reaction of an alcohol with diazoacetic ester can lead to the formation of an alkoxycarbonylalkyl ether. google.com In the context of synthesizing 2-Ethoxy-2-oxoethoxy Digoxigenin, 12-O-acetyl-digoxigenin, where the 12-hydroxyl group is protected, could be reacted with ethyl diazoacetate to form the desired 3-alkoxycarbonylalkyl ether. google.com
Alternatively, a direct esterification can be performed using ethyl 2-oxoacetic acid and a coupling agent. Reagents like DCID (Dichloroimidazolidinedione) have been shown to facilitate the esterification of carboxylic acids with alcohols under mild, room temperature conditions, offering good to excellent yields. nih.gov This one-pot, catalyst-free approach presents a viable and efficient route for the synthesis. nih.gov
Optimization of Reaction Conditions and Yield for Academic Synthesis
The optimization of reaction conditions is paramount to achieving high yields and purity of the final product in an academic setting. Several factors can be systematically varied to enhance the efficiency of the esterification reaction.
For esterification reactions, key parameters to consider include temperature, reaction time, and the molar ratio of reactants and catalysts. researchgate.netangolaonline.net Studies on similar esterification reactions have shown that increasing the temperature and using an appropriate catalyst can significantly improve the reaction conversion. angolaonline.netresearchgate.net For instance, in a solvent-free esterification, a reaction time of 2 hours at 110°C with a suitable catalyst has been shown to give excellent conversions. researchgate.net
The choice of solvent can also play a crucial role. While some reactions proceed well without a solvent, others show improved yields in the presence of a suitable solvent system. nih.gov The use of a solvent can aid in the dissolution of reactants and facilitate the reaction. nih.gov The purification of the final product is also a critical step, often involving techniques like column chromatography to separate the desired product from unreacted starting materials and byproducts. orgsyn.org
Table 1: Hypothetical Optimization of Esterification Reaction for 2-Ethoxy-2-oxoethoxy Digoxigenin
| Parameter | Condition A | Condition B | Condition C | Observed Yield |
|---|---|---|---|---|
| Temperature | Room Temperature | 60°C | 110°C | Yield increases with temperature |
| Reaction Time | 12 hours | 24 hours | 48 hours | Optimal time is 24-48 hours |
| Catalyst | None | Acid Catalyst | Coupling Agent (e.g., DCID) | Coupling agent provides highest yield |
| Solvent | Solvent-free | Dichloromethane | Dimethylformamide | Dichloromethane shows good results |
Stereochemical Considerations and Control in Digoxigenin Derivatization
Digoxigenin has a complex stereochemistry with multiple chiral centers. It is crucial that the derivatization process does not alter the stereochemical integrity of the steroid nucleus, as this could affect its recognition by the anti-digoxigenin antibody.
The esterification of the 3-hydroxyl group is generally considered to proceed with retention of configuration at the chiral centers of the digoxigenin molecule. This is because the reaction occurs at the hydroxyl group and does not involve the breaking of any bonds at the chiral centers of the steroid. The use of mild reaction conditions, such as those employed in DCID-mediated esterification, further minimizes the risk of side reactions or epimerization. nih.gov The primary stereochemical consideration is to ensure that the derivatization occurs selectively at the desired hydroxyl group, which is typically the 3-position, to produce a single, well-defined isomer. google.com
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
Following the synthesis, a combination of advanced spectroscopic and chromatographic techniques is employed to confirm the structure of 2-Ethoxy-2-oxoethoxy Digoxigenin and assess its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for purifying the synthesized compound and determining its purity. Reversed-phase HPLC, using a C18 column, is commonly used for the separation of digoxin (B3395198) and its derivatives. nih.govnih.gov A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water or a buffer is typically employed. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound, confirming the successful addition of the 2-Ethoxy-2-oxoethoxy moiety. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of cardenolides like digoxigenin and its derivatives, often showing strong signals for the protonated molecule or its adducts. nih.govresearchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) can also be utilized for the determination and separation of digoxin and its related compounds. nih.gov This technique, coupled with densitometry, can provide quantitative information about the purity of the sample. nih.gov
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
|---|---|---|
| HPLC | Purity assessment and purification | A single major peak corresponding to the product |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of C27H38O8 |
| ¹H NMR | Structural confirmation | Characteristic signals for the ethoxy group (triplet and quartet) and the methylene (B1212753) protons of the oxoethoxy moiety |
| ¹³C NMR | Structural confirmation | Signals for the carbonyl carbons of the ester and the butenolide ring, as well as the carbons of the ethoxy group |
Prodrug Activation Mechanisms and Controlled Release of Digoxigenin
Enzymatic Hydrolysis of the 2-Ethoxy-2-oxoethoxy Ester Linkage by Biotransforming Enzymes
The primary anticipated mechanism for the release of active Digoxigenin (B1670575) from its 2-Ethoxy-2-oxoethoxy prodrug form is through enzymatic hydrolysis. The ester linkage is a common feature in prodrug design, susceptible to cleavage by a variety of endogenous enzymes.
Biotransforming Enzymes: The human body possesses a wide array of hydrolytic enzymes capable of cleaving ester bonds. google.com The most relevant enzymes for the activation of this Digoxigenin prodrug would likely be:
Carboxylesterases (CES): These are a superfamily of enzymes highly abundant in the liver, plasma, and gastrointestinal tract. They are known to hydrolyze a broad range of ester-containing drugs.
Cholinesterases: Including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), found in blood and various tissues, these enzymes can also hydrolyze certain ester-based prodrugs.
Paraoxonases (PONs): A family of esterases found in the plasma, primarily associated with high-density lipoprotein (HDL), which have been shown to hydrolyze some xenobiotic esters.
Cytochrome P450 (P450) enzymes: While primarily known for oxidative metabolism, some P450 isoforms have been shown to catalyze the oxidative cleavage of esters. nih.gov
The hydrolysis reaction would involve the nucleophilic attack of an amino acid residue, typically a serine, within the enzyme's active site on the carbonyl carbon of the ester linkage. nih.gov This would lead to the cleavage of the ester bond, releasing Digoxigenin and the 2-Ethoxy-2-oxoethoxy moiety.
Investigation of Non-Enzymatic Cleavage Pathways in Physiologically Relevant Media (In Vitro Models)
Beyond enzymatic action, the stability of the 2-Ethoxy-2-oxoethoxy ester linkage would also be subject to non-enzymatic hydrolysis, influenced by the pH of the surrounding medium.
pH-Dependent Hydrolysis: The rate of non-enzymatic hydrolysis of esters is significantly dependent on pH.
Acidic Conditions (e.g., Gastric Fluid): In the highly acidic environment of the stomach (pH 1-3), the ester linkage is expected to undergo acid-catalyzed hydrolysis. Studies on Digoxin (B3395198) itself have shown that significant hydrolysis can occur at very low pH, leading to the formation of Digoxigenin. nih.gov It is plausible that the prodrug would exhibit similar instability.
In vitro studies using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) would be essential to quantify the extent and rate of non-enzymatic degradation under physiologically relevant conditions.
Kinetic Profiling of Digoxigenin Release from the Prodrug Form
To understand the therapeutic potential of 2-Ethoxy-2-oxoethoxy Digoxigenin, it is crucial to characterize the kinetics of Digoxigenin release. This involves determining the rate at which the prodrug is converted to the active drug under various conditions.
Hypothetical Kinetic Data: The following interactive table presents plausible kinetic data for the release of Digoxigenin from the prodrug in the presence of human liver microsomes (a source of various drug-metabolizing enzymes) and in different pH buffers.
This data would be generated by incubating the prodrug in the respective media and measuring the concentration of released Digoxigenin at various time points using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov The Michaelis-Menten parameters, Km and Vmax, would describe the enzyme kinetics, while the half-life (t1/2) would indicate the stability of the prodrug under different pH conditions.
Identification and Pharmacological Characterization of the Active Digoxigenin Metabolite
The intended active metabolite of the 2-Ethoxy-2-oxoethoxy Digoxigenin prodrug is Digoxigenin itself.
Identification: The identity of the released metabolite would be confirmed by comparing its analytical characteristics (e.g., retention time in chromatography, mass spectrum) with those of an authentic Digoxigenin standard. sigmaaldrich.com
Pharmacological Characterization: Digoxigenin is the aglycone, or non-carbohydrate portion, of Digoxin and other cardiac glycosides. wikipedia.org Its primary pharmacological action is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in myocardial cells. creative-diagnostics.com This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in enhanced myocardial contractility.
The pharmacological activity of the released Digoxigenin would be assessed through in vitro assays, such as a Na+/K+-ATPase inhibition assay, to confirm that it retains the expected therapeutic effect.
Molecular and Cellular Mechanisms of Digoxigenin Action Active Moiety
Detailed Analysis of Digoxigenin (B1670575) Interaction with Na+/K+-ATPase Isoforms in Cellular Systems
Digoxigenin, the aglycone of digoxin (B3395198), exerts its cellular effects primarily through the inhibition of the Na+/K+-ATPase, a crucial transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane. This enzyme, also known as the sodium-potassium pump, is composed of α and β subunits, with multiple isoforms of each (α1, α2, α3, α4 and β1, β2, β3) that exhibit tissue-specific distribution and physiological roles.
While the sugar moiety of cardiac glycosides like digoxin is a key determinant of isoform selectivity, the aglycone digoxigenin itself shows no significant preference for any of the major Na+/K+-ATPase α-isoforms (α1, α2, and α3). nih.gov Studies have demonstrated that the binding affinities of digoxigenin for these three isoforms are virtually indistinguishable. nih.gov This lack of selectivity by the aglycone highlights the critical role of the sugar residues in conferring the isoform-specific interactions observed with the parent glycoside, digoxin. nih.gov For instance, digoxin displays a moderate but significant selectivity for the α2 and α3 isoforms over the α1 isoform. nih.gov
The inhibition of Na+/K+-ATPase activity by digoxigenin and other cardiac glycosides is a complex process influenced by factors such as the concentration of potassium ions (K+), which antagonize the binding of these inhibitors. nih.gov The pattern of inhibition generally aligns with the binding affinities, although the apparent affinity of K+ for the different isoforms can modify the observed inhibitory potency. nih.gov For digitalis glycosides, the order of inhibitory potency is typically Ki α2 < α3 ≤ α1. nih.gov
It is the inhibition of the Na+/K+-ATPase that initiates a cascade of events, ultimately leading to the various cellular effects of digoxigenin. researchgate.net By blocking the pump, digoxigenin disrupts the normal transport of sodium (Na+) and potassium (K+) ions across the cell membrane, a fundamental process for cellular function. researchgate.net
Table 1: Binding Affinities and Inhibition Constants of Digoxigenin and Related Compounds for Na+/K+-ATPase Isoforms
| Compound | Isoform | Binding Affinity (KD) | Inhibition Constant (Ki) | Selectivity |
| Digoxigenin | α1 | Indistinguishable from α2, α3 | - | None |
| α2 | Indistinguishable from α1, α3 | - | None | |
| α3 | Indistinguishable from α1, α2 | - | None | |
| Digoxin | α1 | Higher than α2, α3 | Ki α2 < α3 ≤ α1 | α2/α3 selective |
| α2 | Lower than α1 | Ki α2 < α3 ≤ α1 | α2/α3 selective | |
| α3 | Lower than α1 | Ki α2 < α3 ≤ α1 | α2/α3 selective | |
| Ouabain | α1 | Lower than α2 | Ki α2 ≈ α3 ≈ α1 | α1 selective |
| α2 | Higher than α1 | Ki α2 ≈ α3 ≈ α1 | α1 selective | |
| α3 | Similar to α1 | Ki α2 ≈ α3 ≈ α1 | - |
Data compiled from studies on human Na,K-ATPase isoforms. nih.gov KD values represent the dissociation constant, with a lower value indicating higher affinity. Ki values represent the inhibition constant, with a lower value indicating greater inhibitory potency.
Elucidation of Downstream Cellular Signaling Cascades Modulated by Na+/K+-ATPase Inhibition (e.g., protein phosphorylation, gene expression in cell lines)
The inhibition of Na+/K+-ATPase by digoxigenin triggers a complex array of downstream cellular signaling events that extend far beyond simple ion gradient disruption. These signaling cascades involve the modulation of protein phosphorylation and significant alterations in gene expression.
One of the key pathways affected is the nuclear factor of activated T-cells (NFAT) signaling pathway. Studies have shown that cardiac glycosides can suppress the expression of c-MYC, a potent proto-oncogene, by inhibiting the activity of NFAT transcription factors. nih.gov Specifically, digitoxin, a close relative of digoxin, has been demonstrated to inhibit the interaction of NFAT1 with the c-MYC promoter, leading to a rapid decrease in c-MYC mRNA and protein levels. nih.gov This suppression of a critical oncogene contributes to the anti-proliferative and pro-apoptotic effects of these compounds.
Furthermore, the inhibition of Na+/K+-ATPase has been linked to the modulation of other critical signaling pathways involved in cancer progression. For instance, digoxin has been found to inhibit the activation of the NF-κB pathway, a key regulator of inflammation and cell survival. nih.govnih.gov Molecular docking studies suggest that digoxin can directly interact with subunits of NF-κB, thereby mediating its antitumor activity. nih.govresearchgate.net
In addition to transcription factor regulation, Na+/K+-ATPase inhibition by cardiac glycosides like digoxin can influence the phosphorylation status of key signaling proteins. For example, treatment with cardiac glycosides has been shown to curtail the duration of phosphorylation-mediated stabilization of STAT1, a transcriptional regulator of the immune checkpoint protein IDO1. nih.gov This leads to the downregulation of IDO1 mRNA and protein levels. nih.gov The expression of various genes is also impacted. For example, in response to environmental stimuli in Arabidopsis, the gene encoding the Na+/K+-ATPase interacting protein SNX1 shows significant transcriptional changes. frontiersin.org
Studies on Intracellular Ion Homeostasis Perturbations (Sodium and Calcium Fluxes) in Cultured Cells
The primary and most immediate consequence of Na+/K+-ATPase inhibition by digoxigenin is a significant disruption of intracellular ion homeostasis. This manifests as an increase in the intracellular sodium ion (Na+) concentration and a decrease in the intracellular potassium ion (K+) concentration. researchgate.net This alteration of the electrochemical gradient across the cell membrane sets the stage for a cascade of secondary ionic shifts, most notably affecting intracellular calcium (Ca2+) levels.
The rise in intracellular Na+ reduces the driving force for the sodium-calcium exchanger (NCX), a system that typically expels Ca2+ from the cell. This leads to an accumulation of intracellular Ca2+. brieflands.comsemanticscholar.org Healthy cells maintain a steep concentration gradient between the low intracellular Ca2+ concentration (in the nanomolar range) and the much higher extracellular concentration (in the millimolar range). sigmaaldrich.com Even a modest disruption of this gradient can have profound effects on cellular function.
Studies in cultured neonatal rat cardiac myocytes have shown that modulating intracellular Ca2+ levels can, in turn, affect the density of functional Na+ channels in the cell membrane. nih.gov An increase in intracellular Ca2+ was found to decrease Na+ current density, suggesting a feedback mechanism where Ca2+ levels regulate the number of Na+ channels. nih.gov This highlights the intricate interplay between different ion concentrations within the cell.
The perturbation of ion homeostasis, particularly the increase in intracellular Ca2+, is a critical mediator of the downstream effects of digoxigenin, including the induction of apoptosis and the modulation of various signaling pathways. semanticscholar.org
Table 2: Effects of Na+/K+-ATPase Inhibition on Intracellular Ion Concentrations
| Ion | Effect of Na+/K+-ATPase Inhibition | Consequence |
| Sodium (Na+) | Increased intracellular concentration | Reduced driving force for Na+/Ca2+ exchanger |
| Potassium (K+) | Decreased intracellular concentration | Altered membrane potential |
| Calcium (Ca2+) | Increased intracellular concentration | Activation of various Ca2+-dependent signaling pathways, potential for apoptosis induction |
Influence on Cellular Processes: Apoptosis Induction and Cell Cycle Modulation in In Vitro Systems
A significant consequence of the cellular changes induced by digoxigenin is the triggering of apoptosis, or programmed cell death, in various cell types, particularly cancer cells. This pro-apoptotic effect is a key area of investigation for the potential therapeutic applications of cardiac glycosides in oncology.
The apoptotic process initiated by compounds like digoxin is often linked to the mitochondria-dependent pathway. europeanreview.org Studies in breast cancer cell lines have shown that digoxin treatment leads to a dose-dependent decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. europeanreview.org The resulting increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic cascade. This is followed by the activation of executioner caspases, such as caspase-3, which dismantle the cell. nih.gov
In addition to apoptosis, digoxigenin and related compounds can influence the cell cycle. Some studies have reported that cardiac glycosides can induce senescence, a state of irreversible cell cycle arrest, in cancer cells. brieflands.comsemanticscholar.org For example, in HeLa cervical cancer cells, digoxin treatment was observed to inhibit cell proliferation and induce a senescent phenotype, characterized by the appearance of giant cells. brieflands.comsemanticscholar.org This suggests that in addition to directly killing cancer cells, these compounds may also halt their growth and division.
The cytotoxic effects of cardiac glycosides have been observed in a range of cancer cell lines, and the underlying mechanisms, while varied, often converge on the induction of apoptosis. nih.gov
Table 3: In Vitro Effects of Digoxin on Cancer Cell Lines
| Cell Line | Effect | Mechanism |
| HeLa (Cervical Cancer) | Inhibition of cell proliferation, induction of apoptosis and senescence. nih.govbrieflands.comsemanticscholar.org | - |
| MDA-MB-231 (Breast Cancer) | Dose-dependent inhibition of cell growth, induction of apoptosis. europeanreview.org | Reduced Bcl-2 expression, elevated Bax expression, increased Bax/Bcl-2 ratio. europeanreview.org |
| Various Cancer Cell Lines | Apoptotic cell death. nih.gov | Suppression of NFAT-driven c-MYC expression. nih.gov |
Structure-Function Relationships of Digoxigenin and Related Cardenolides on Molecular Targets (In Vitro)
The biological activity of digoxigenin and other cardenolides is intrinsically linked to their specific chemical structures. Even minor modifications to the cardenolide scaffold can significantly impact their interaction with the Na+/K+-ATPase and, consequently, their cellular effects.
The core structure of a cardenolide consists of a steroid nucleus with a five-membered lactone ring attached at the C-17 position. pnas.org Key structural features that influence the inhibitory activity of these compounds include:
The Lactone Ring: The unsaturated butyrolactone ring at C-17 is essential for binding to the Na+/K+-ATPase. nih.govcornell.edu Alterations to this ring can dramatically reduce or abolish cytotoxicity. nih.gov
Hydroxyl Groups: The presence and stereochemistry of hydroxyl groups on the steroid core, particularly at the C-12 and C-14 positions, are important for mediating cytotoxicity and binding to the Na+/K+-ATPase. nih.gov Molecular docking studies suggest these hydroxyl groups can form hydrogen bonds with amino acid residues in the binding pocket of the enzyme. researchgate.netnih.gov
Interestingly, while the primary target of digoxin is the Na+/K+-ATPase, its aglycone, digoxigenin, has been shown in docking studies to potentially interact with other molecular targets. nih.govresearchgate.net These studies suggest that digoxigenin may bind to proteins involved in tumor autophagy and metabolism, such as HDAC and PI3K, while not interacting with the Na+/K+-ATPase in the same way as its parent glycoside. nih.govresearchgate.net This highlights the distinct structure-function profiles of the glycoside and its aglycone.
Comparisons between different cardenolides reveal that structural variations lead to differential inhibition of Na+/K+-ATPases from various species, suggesting a basis for selective toxicity and co-evolutionary adaptations, as seen in the monarch butterfly's resistance to certain cardenolides. nih.govpnas.org
Applications in Chemical Biology, Biochemistry, and Biotechnology Research
Development of 2-Ethoxy-2-oxoethoxy Digoxigenin (B1670575) as a Chemical Probe for Molecular Target Identification
The development of chemical probes is a cornerstone of modern chemical biology, enabling the identification and characterization of molecular targets in complex biological systems. 2-Ethoxy-2-oxoethoxy Digoxigenin, by virtue of its Digoxigenin core, can be fashioned into highly specific probes. The "2-Ethoxy-2-oxoethoxy" linker provides a crucial spacer arm and a reactive handle for conjugation to other molecules without significantly impairing the binding affinity of the Digoxigenin hapten to its corresponding antibody. This allows for the creation of bespoke probes designed to investigate specific biological processes. For instance, a Digoxigenin-labeled ligand can be used to pull down its protein target from a cell lysate, which can then be identified by mass spectrometry. The high specificity of the anti-Digoxigenin antibody ensures a clean and efficient capture of the target protein complex.
Utilization as a Hapten in Immunological Research Tools (e.g., for antibody generation, immunoassay development for research analytes)
Digoxigenin is a classic example of a hapten—a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. researchgate.net This property is extensively exploited in immunological research. To generate monoclonal or polyclonal antibodies specific for Digoxigenin, the hapten is conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). nih.govresearchgate.net The resulting conjugate is then used to immunize animals, leading to the production of anti-Digoxigenin antibodies. nih.gov
These antibodies are instrumental in the development of sensitive immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA), for the detection and quantification of Digoxigenin-labeled molecules. nih.govacs.org In a typical competitive ELISA format, a known amount of Digoxigenin-labeled protein is coated onto a microplate well. The sample containing the analyte of interest (a Digoxigenin-labeled molecule) is then added along with a limited amount of anti-Digoxigenin antibody. The free and immobilized Digoxigenin compete for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, and the signal is inversely proportional to the concentration of the analyte in the sample. Recent advancements have led to the development of highly sensitive immunoassays capable of detecting digoxin (B3395198) concentrations in the low ng/mL range. nih.govacs.org
| Assay Type | Analyte | Detection Range | Limit of Detection (LOD) | Reference |
| Indirect Competitive ELISA | Digoxin | 0.293–0.7 ng/mL | - | nih.govacs.org |
| Immunofluorescent Sensor | Digoxin | 0.023 ng/mL to 100 µg/mL | 0.023 ng/mL | acs.orgnih.gov |
| DNA-based Homogeneous Assay | Digoxin | >10 nM (30 min assay) | - | nih.gov |
Bioconjugation Strategies for the Creation of Targeted Delivery Systems (e.g., linking to antibodies or nanoparticles for cellular research)
The "2-Ethoxy-2-oxoethoxy" moiety of 2-Ethoxy-2-oxoethoxy Digoxigenin is a key feature that facilitates its use in bioconjugation. This linker provides a flexible spacer that positions the Digoxigenin hapten away from the conjugated biomolecule, minimizing steric hindrance and ensuring its accessibility for antibody binding. Furthermore, the terminal functional group of the linker can be modified for covalent attachment to various biomolecules, including antibodies and nanoparticles.
Common bioconjugation strategies involve the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines on proteins to form stable amide bonds. idtdna.com For example, a Digoxigenin-NHS ester can be used to label an antibody, creating a Digoxigenin-tagged antibody that can be used for targeted delivery of a payload to a specific cell type. Similarly, Digoxigenin can be conjugated to the surface of nanoparticles, enabling their targeted delivery and subsequent detection using anti-Digoxigenin antibodies. This approach is valuable for in vitro and in vivo imaging and for the targeted delivery of therapeutic agents in a research setting.
Role in Non-Radiometric Labeling for Nucleic Acid and Protein Detection Methodologies (e.g., hybridization, blotting techniques)
One of the most significant applications of Digoxigenin and its derivatives is in non-radiometric labeling for the detection of nucleic acids and proteins. This technology offers a safe and convenient alternative to radioactive methods. nih.gov DIG-labeled nucleic acid probes are widely used in techniques such as in situ hybridization (ISH), Southern blotting, and Northern blotting. nih.gov
In these methods, a nucleic acid probe is labeled with Digoxigenin, typically by incorporating a DIG-labeled nucleotide (e.g., DIG-dUTP) during enzymatic synthesis of the probe. sigmaaldrich.com The labeled probe is then hybridized to the target nucleic acid sequence on a membrane or in a tissue section. The hybridized probe is subsequently detected using an anti-Digoxigenin antibody conjugated to an enzyme, such as alkaline phosphatase or horseradish peroxidase. The enzyme then catalyzes a reaction that produces a colored precipitate or a chemiluminescent signal, allowing for the visualization of the target nucleic acid. The sensitivity of these methods has been shown to be comparable to or even exceed that of radioactive methods, with the ability to detect femtogram levels of target DNA. researchgate.netnih.gov
| Detection Method | Target | Sensitivity | Reference |
| Colorimetric Dot-Blot Hybridization | Parvovirus B19 DNA | 10 fg | nih.gov |
| Chemiluminescent Dot-Blot Hybridization | Parvovirus B19 DNA | 2 fg | nih.gov |
| Standard Colorimetric Visualization | Parvovirus B19 DNA | 0.1 pg | nih.gov |
Integration into Advanced Molecular Platforms: e.g., Prodrug-Activating Chain Exchange (PACE) Systems or PROTACs Leveraging Hapten Binding
The unique properties of the Digoxigenin-antibody interaction are being harnessed in the development of sophisticated molecular platforms. One such example is the Prodrug-Activating Chain Exchange (PACE) system. In this approach, two inactive prodrug molecules, each containing a portion of a Digoxigenin-binding antibody fragment, can be designed to assemble into a functional antibody upon a specific trigger. This technology has been demonstrated with TriFabs, which are IgG-derived bispecific antibody formats that can bind haptens like Digoxigenin. nih.gov The PACE reaction allows for the controlled activation of a therapeutic or diagnostic molecule at a specific site of interest.
Another emerging area is the use of haptens in Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. nih.govnih.gov While direct evidence for the use of 2-Ethoxy-2-oxoethoxy Digoxigenin in PROTACs is still emerging, the principle of using a hapten to recruit a component of the ubiquitin-proteasome system is a promising strategy. A PROTAC could be designed with one arm binding to the target protein and the other arm being a Digoxigenin moiety. A separate molecule, an anti-Digoxigenin antibody fused to an E3 ligase, could then be introduced to complete the PROTAC system. This modular approach could offer greater flexibility in the design and application of targeted protein degradation strategies.
Exploration in Biosensing Applications for Research and Analytical Purposes
The high-affinity and specific interaction between Digoxigenin and its antibody has been exploited in the development of various biosensors for research and analytical purposes. These biosensors can be designed to detect the presence of Digoxigenin-labeled molecules with high sensitivity and specificity. For example, an immunosensor for digoxin detection has been developed with a limit of detection of 0.023 ng/mL. nih.govresearchgate.net
One approach involves immobilizing anti-Digoxigenin antibodies on a sensor surface, such as a surface plasmon resonance (SPR) chip or a quartz crystal microbalance (QCM). When a sample containing a Digoxigenin-labeled analyte is passed over the sensor, the binding of the analyte to the antibody causes a change in the physical properties of the sensor surface, which can be measured and correlated to the analyte concentration. Another strategy involves the use of fluorescently labeled anti-Digoxigenin antibodies in a homogeneous assay format, where the binding of the antibody to the Digoxigenin-labeled analyte results in a change in the fluorescence signal. These biosensing platforms offer rapid and quantitative detection of a wide range of analytes in various research applications.
Future Research Directions and Emerging Paradigms for Digoxigenin Prodrugs
Novel Bio-Orthogonal Chemistries for Prodrug Activation in Complex Biological Systems (In Vitro)
Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions provide a powerful toolkit for the precise activation of prodrugs at specific sites and times. For a prodrug like 2-Ethoxy-2-oxoethoxy Digoxigenin (B1670575), future research could explore the incorporation of "triggers" that are susceptible to bio-orthogonal cleavage.
One promising avenue is the use of enzyme-cleavable linkers. For instance, the 2-ethoxy-2-oxoethoxy moiety could be designed to be a substrate for a specific esterase that is either exogenously introduced or endogenously present at a target site. This would allow for the controlled release of the active digoxigenin molecule.
Another exciting area is the application of click chemistry and related bio-orthogonal reactions. A modified digoxigenin prodrug could be designed to react with a separately administered activating agent, leading to site-specific drug release. This approach offers a high degree of control and can be particularly useful in complex in vitro models of disease.
Integration of 2-Ethoxy-2-oxoethoxy Digoxigenin into Advanced Delivery Modalities for Research Applications (e.g., stimuli-responsive systems)
The encapsulation or conjugation of 2-Ethoxy-2-oxoethoxy Digoxigenin within advanced delivery systems is a critical area for future research. These systems can protect the prodrug from premature degradation and facilitate its delivery to specific cellular or tissue targets.
Stimuli-responsive systems are particularly noteworthy. These are materials that undergo a physical or chemical change in response to a specific trigger, leading to the release of their payload. Examples include:
pH-responsive nanoparticles: These systems are designed to release their contents in response to changes in pH, such as the acidic environment of endosomes or tumors. A digoxigenin prodrug could be encapsulated within such nanoparticles for targeted intracellular delivery.
Enzyme-responsive hydrogels: These hydrogels can be engineered to degrade in the presence of specific enzymes, releasing the embedded prodrug. This approach could be valuable for localized and sustained release in tissue engineering and regenerative medicine research.
Light-responsive liposomes: By incorporating light-sensitive molecules into their structure, these liposomes can be triggered to release their contents upon exposure to a specific wavelength of light. This offers a high degree of temporal and spatial control over prodrug activation.
The integration of 2-Ethoxy-2-oxoethoxy Digoxigenin into these advanced modalities would enable researchers to investigate its effects with unprecedented precision in various experimental settings.
High-Throughput Screening and Combinatorial Chemistry Approaches for Prodrug Discovery
The discovery and optimization of novel digoxigenin prodrugs can be significantly accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry.
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. By systematically varying the promoiety attached to the digoxigenin core, researchers can generate a diverse collection of prodrug candidates. For example, a library of different ester derivatives, including variations of the ethoxy-oxoethoxy group, could be synthesized to explore a wide range of chemical and biological properties.
High-throughput screening enables the rapid evaluation of these compound libraries for desired characteristics, such as stability, cellular uptake, and activation kinetics. By combining combinatorial synthesis with HTS, researchers can efficiently identify lead compounds with optimal prodrug properties for further development.
Deeper Elucidation of Digoxigenin's Multifaceted Cellular Effects beyond Na+/K+-ATPase
While digoxigenin is best known for its inhibitory effect on the Na+/K+-ATPase pump, recent research has revealed a much broader range of cellular activities. These include the modulation of various signaling pathways, induction of apoptosis, and regulation of gene expression. A potent activator of RORγ-dependent transcription, digoxigenin has an EC50 value of 0.358 μM. medchemexpress.com
A deeper understanding of these multifaceted effects is crucial for the rational design and application of digoxigenin prodrugs in research. By using a controlled-release prodrug like 2-Ethoxy-2-oxoethoxy Digoxigenin, researchers can dissect the specific roles of digoxigenin in different cellular processes with greater precision. This could lead to the identification of novel therapeutic targets and the development of new research tools to probe complex biological pathways.
Development of Next-Generation Digoxigenin-Based Research Reagents and Diagnostics
The unique properties of digoxigenin as a hapten have already established it as a cornerstone of non-radioactive labeling technology. wikipedia.orgbiosyn.com Future research is likely to focus on the development of next-generation reagents and diagnostics with enhanced sensitivity, specificity, and versatility.
Digoxigenin prodrugs could play a role in the development of "smart" probes that are activated only in the presence of a specific biological target. For example, a prodrug could be designed to release a fluorescently labeled digoxigenin molecule upon enzymatic cleavage, providing a signal only when the target enzyme is active.
Furthermore, the development of novel anti-digoxigenin antibodies and binding proteins with improved affinities and specificities will continue to enhance the utility of digoxigenin-based detection systems. These advancements, coupled with innovative prodrug strategies, will undoubtedly expand the applications of digoxigenin in fields ranging from basic research to clinical diagnostics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Ethoxy-2-oxoethoxy Digoxigenin derivatives, and what challenges are encountered during their synthesis?
- Methodological Answer: The synthesis typically involves coupling digoxigenin to functionalized linkers (e.g., NHS esters or maleimide derivatives) via nucleophilic substitution or thiol-reactive chemistry. For example, digoxigenin-NHS ester reacts with primary amines on biomolecules under mildly alkaline conditions (pH 8–9) to form stable amide bonds . Key challenges include low yields due to steric hindrance, susceptibility of the ester/ether linkages to hydrolysis, and degradation during purification. Storage under anhydrous conditions at -20°C is recommended to mitigate instability .
Q. How is X-ray crystallography utilized in determining the molecular structure of 2-Ethoxy-2-oxoethoxy Digoxigenin derivatives?
- Methodological Answer: Crystallographic studies (e.g., monoclinic C2/c space group, CuKα radiation) reveal bond lengths, angles, and packing interactions. For example, in ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene] derivatives, interpenetrating layer packing and β-sheet-like hydrogen bonding stabilize the crystal lattice . Data refinement using SHELXL software ensures accurate modeling of thermal displacement parameters and resolves ambiguities in electron density maps .
Q. What methodologies are employed for detecting 2-Ethoxy-2-oxoethoxy Digoxigenin-labeled probes in molecular biology applications?
- Methodological Answer: Detection relies on high-affinity anti-digoxigenin antibodies conjugated to enzymes (e.g., horseradish peroxidase or alkaline phosphatase). Signal amplification via tyramide-based systems enhances sensitivity for low-copy targets (e.g., HPV in cervical biopsies). Fluorescent or chromogenic substrates enable localization in interphase nuclei with minimal background .
Advanced Research Questions
Q. How can researchers optimize the sensitivity and specificity of digoxigenin-based detection systems in low-copy-number applications?
- Methodological Answer: Use monoclonal anti-digoxigenin antibodies to reduce nonspecific binding. Amplification strategies, such as biotin-streptavidin bridges or tyramide signal amplification (TSA), improve resolution for detecting ≤12 copies per nucleus. Combining peroxidase-based detection with fluorescence quenching minimizes cross-talk in multiplex assays .
Q. What strategies are effective in mitigating the instability of 2-Ethoxy-2-oxoethoxy Digoxigenin derivatives during synthesis and storage?
- Methodological Answer: Protect reactive groups (e.g., NHS esters) with lyophilization and store under inert gas. Use stabilizing excipients like trehalose or polyvinylpyrrolidone (PVP) during purification. Monitor degradation via LC-MS or NMR, and employ orthogonal protection/deprotection steps to preserve labile ether linkages .
Q. How do computational approaches like RoseTTAFold All-Atom contribute to designing proteins that bind to 2-Ethoxy-2-oxoethoxy Digoxigenin?
- Methodological Answer: RFAA predicts binding interfaces by integrating sequence, structure, and energy landscapes. For digoxigenin, co-crystal structures and thermodynamic parameters guide mutagenesis to enhance affinity. Validated designs (e.g., digoxigenin-binding proteins) show sub-nanomolar dissociation constants, enabling applications in targeted drug delivery .
Q. What experimental considerations are critical when analyzing contradictory crystallographic data for 2-Ethoxy-2-oxoethoxy Digoxigenin derivatives?
- Methodological Answer: Reconcile discrepancies by re-examining data collection parameters (e.g., resolution limits, redundancy) and refining models with alternative space groups. Validate hydrogen bonding networks using Hirshfeld surface analysis. Cross-validate with spectroscopic techniques (e.g., FT-IR) to confirm functional group assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
